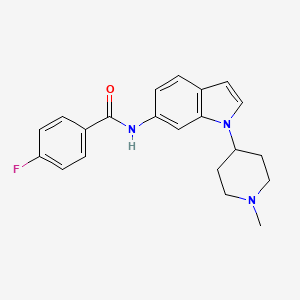
Methyl 2-(5-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is an organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also contains an ester functional group, which is derived from acetic acid. The presence of the ethyl group at position 5 of the pyrimidine ring and the methyl ester group at position 2 of the acetic acid moiety contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrimidine ring. The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor containing a solid acid catalyst, which facilitates the esterification reaction. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This process allows for efficient production with high yields and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can also be reduced to form dihydropyrimidine derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used in these reactions.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted ester derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(5-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating various diseases and conditions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products. Its versatility makes it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(5-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pyrimidine ring structure allows it to interact with nucleic acids, potentially affecting DNA and RNA synthesis. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that contribute to its overall biological activity.
Comparación Con Compuestos Similares
Methyl 2-(5-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate can be compared with other pyrimidine derivatives, such as:
Methyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate: Lacks the ethyl group at position 5, resulting in different chemical and biological properties.
Ethyl 2-(5-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate: Contains an ethyl ester group instead of a methyl ester group, affecting its reactivity and solubility.
Methyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate: Has a methyl group at position 5, leading to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the ethyl group and methyl ester group makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H12N2O4 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
methyl 2-(5-ethyl-2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C9H12N2O4/c1-3-6-4-11(5-7(12)15-2)9(14)10-8(6)13/h4H,3,5H2,1-2H3,(H,10,13,14) |
Clave InChI |
PFUDEEVANCDCHU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN(C(=O)NC1=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-5-methoxy-O-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine ethyl ester](/img/structure/B12940870.png)


![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B12940884.png)
![1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B12940885.png)
![(2R,3R,4S,5R)-2-[6-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino]purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12940886.png)







